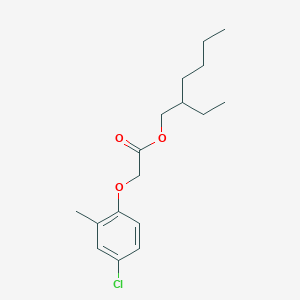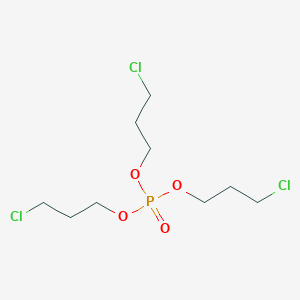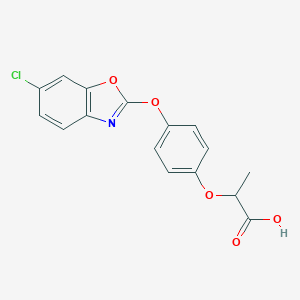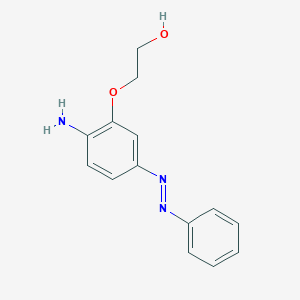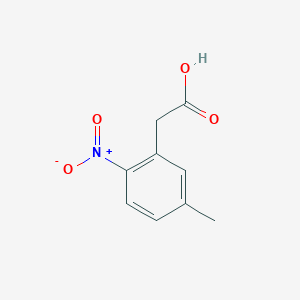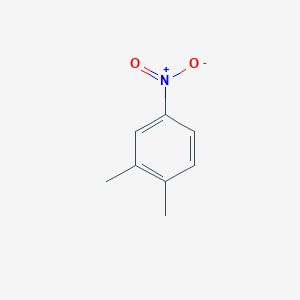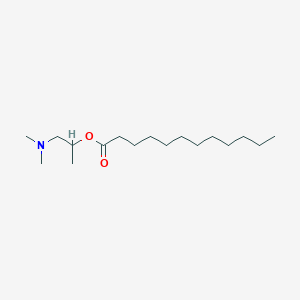
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, also known as METED, is a synthetic compound that belongs to the family of steroids. It is a derivative of the hormone estradiol and has been studied extensively for its potential applications in scientific research. In
作用机制
The mechanism of action of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is similar to that of other steroids. It binds to estrogen receptors in the body, which triggers a series of biochemical and physiological responses. These responses can include changes in gene expression, alterations in protein synthesis, and modifications to cell signaling pathways.
Biochemical and Physiological Effects:
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been shown to have a number of biochemical and physiological effects. These include an increase in bone density, a decrease in cholesterol levels, and a reduction in the risk of cardiovascular disease. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a useful tool for studying the effects of steroids on the body. It has a high degree of estrogenic activity, which makes it useful for investigating the role of estrogen in various physiological processes. However, it also has some limitations. For example, it is a synthetic compound and may not accurately reflect the effects of natural steroids on the body. Additionally, it can be difficult to synthesize and may be expensive.
未来方向
There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione. One area of interest is the development of new synthetic compounds that have similar estrogenic activity but are easier to synthesize and less expensive. Another area of interest is the investigation of the effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione on specific physiological processes, such as bone growth or cardiovascular health. Finally, there is a need for more research on the safety and potential side effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, as well as its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high degree of estrogenic activity and has been used to investigate the role of estrogen in various physiological and biochemical processes. While it has some limitations, it remains a useful tool for studying the effects of steroids on the body. There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, including the development of new synthetic compounds and the investigation of its potential applications in the treatment of various diseases.
合成方法
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione can be synthesized using a variety of methods, including the reaction of estradiol with methylthioethyl iodide and the use of a palladium-catalyzed coupling reaction. The synthesis of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a complex process that requires specialized knowledge and equipment.
科学研究应用
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been used extensively in scientific research as a tool to study the effects of steroids on various physiological and biochemical processes. It has been shown to have potent estrogenic activity, which makes it useful in studying the effects of estrogen on the body. 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has also been used to investigate the role of estrogen in the development of breast cancer and other diseases.
属性
CAS 编号 |
137437-16-2 |
|---|---|
产品名称 |
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione |
分子式 |
C21H28O2S |
分子量 |
344.5 g/mol |
IUPAC 名称 |
(8S,10R,13S,14S)-13-methyl-10-(2-methylsulfanylethyl)-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O2S/c1-20-9-8-18-16(17(20)5-6-19(20)23)4-3-14-13-15(22)7-10-21(14,18)11-12-24-2/h8,13,16-17H,3-7,9-12H2,1-2H3/t16-,17-,20-,21+/m0/s1 |
InChI 键 |
JKOMPAPOBLVXKS-IDPBPBMLSA-N |
手性 SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43CCSC |
SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
规范 SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
其他 CAS 编号 |
137437-16-2 |
同义词 |
10-methylthioethyl estra-4,9(11)-diene 3,17-dione RU 54115 RU-54115 RU54115 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



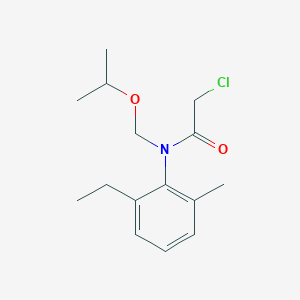
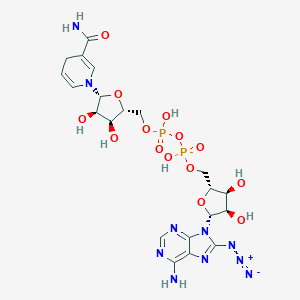
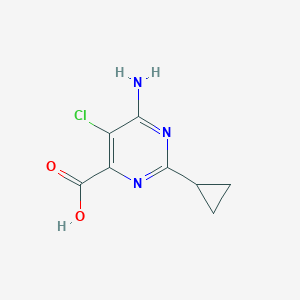
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
